3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate
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Overview
Description
3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate is a complex organic compound characterized by its unique spiro structure. This compound contains multiple functional groups, including bromophenyl, phenyl, and dithia-triazaspiro moieties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate typically involves the condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride in the presence of triethylamine . The reaction is carried out in dry tetrahydrofuran (THF) under an inert atmosphere, with the reaction mixture being stirred at room temperature for an extended period .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production line.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The presence of sulfur atoms in the dithia moiety makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions, affecting the spiro and dithia-triazaspiro structures.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: Its unique properties may be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate exerts its effects is not fully understood. its structure suggests potential interactions with biological macromolecules, possibly through binding to specific proteins or enzymes. The presence of multiple functional groups allows for diverse interactions, which could influence various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3,8-di-(2-amino-4-bromophenyl)-4,9-dioxa-1,2,6,7-tetraaza-5λ5-phosphaspiro[4.4]nona-2,7-diene
- 3-Methyl-1-(2,4,6-triisopropylphenyl)phosphole oxide
Uniqueness
Compared to similar compounds, 3-Ethyl 7-methyl 1-(4-bromophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-dicarboxylate stands out due to its unique spiro structure and the presence of both dithia and triazaspiro moieties
Properties
Molecular Formula |
C22H20BrN3O4S2 |
---|---|
Molecular Weight |
534.4 g/mol |
IUPAC Name |
2-O-ethyl 7-O-methyl 4-(4-bromophenyl)-8-methyl-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-diene-2,7-dicarboxylate |
InChI |
InChI=1S/C22H20BrN3O4S2/c1-4-30-21(28)19-24-26(17-12-10-15(23)11-13-17)22(32-19)25(16-8-6-5-7-9-16)14(2)18(31-22)20(27)29-3/h5-13H,4H2,1-3H3 |
InChI Key |
SPAPHJCPQUYDON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=C(S2)C(=O)OC)C)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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